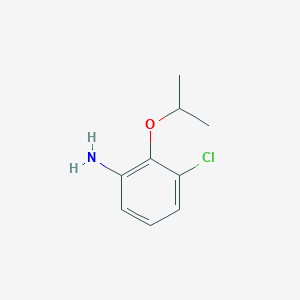

3-Chloro-2-isopropoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQIVPPPVHBJIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130566-34-6 | |

| Record name | 3-chloro-2-(propan-2-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 2 Isopropoxyaniline

Fundamental Amine Reactivity in Substituted Anilines

Anilines, or aromatic amines, are a class of organic compounds derived from the replacement of one or more hydrogen atoms of an ammonia (B1221849) molecule with an aryl group. sundarbanmahavidyalaya.in The reactivity of the amine group in substituted anilines is fundamentally influenced by the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. byjus.com

The basicity of anilines is a measure of their ability to accept a proton. The presence of substituents on the aromatic ring can either increase or decrease this basicity. Electron-donating groups enhance the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing basicity. chemistrysteps.com Conversely, electron-withdrawing groups pull electron density away from the nitrogen, decreasing its basicity. chemistrysteps.com

As nucleophiles, the lone pair on the nitrogen atom allows anilines to attack electron-deficient centers, participating in a variety of chemical reactions. This nucleophilicity is also modulated by the electronic nature of the ring substituents in a manner similar to basicity. libretexts.org

Influence of Chloro and Isopropoxy Substituents on Electronic Properties and Reactivity

In 3-Chloro-2-isopropoxyaniline, the chloro and isopropoxy groups exert significant electronic effects that modify the reactivity of both the amine group and the aromatic ring. These effects are a combination of inductive and resonance effects.

The combined influence of these substituents on this compound results in a complex pattern of electron distribution. The strong activating effect of the amine group, coupled with the activating effect of the isopropoxy group, generally outweighs the deactivating effect of the chloro group, making the ring susceptible to electrophilic attack. The precise reactivity and regioselectivity of reactions are determined by the interplay of these competing electronic influences.

Derivatization Strategies and Functionalization Chemistry

Synthesis of Novel Derivatives from 3-Chloro-2-isopropoxyaniline Core

The functionalization of the this compound core primarily targets the amino group and the chloro-substituent. These modifications allow for the construction of larger, more complex molecules, including various heterocyclic systems and derivatives formed through cross-coupling reactions.

Amide and Sulfonamide Bond Formation

One of the most direct derivatization strategies involves the acylation or sulfonylation of the aniline's amino group. This reaction creates stable amide or sulfonamide linkages, which are prevalent in many biologically active compounds. The reaction typically involves condensing the aniline (B41778) with a carboxylic acid (often activated with a coupling agent like HATU or DCC) or a sulfonyl chloride. growingscience.com This approach is fundamental in creating libraries of compounds for screening purposes. For instance, reacting 3-isopropoxyaniline (B150228) analogues with reagents like 5-chlorosalicylic acid or 2-(trifluoromethyl)benzenesulfonyl chloride yields corresponding benzamides and sulfonamides, respectively.

Interactive Table: Examples of Amide Synthesis from Anilines

| Aniline Reactant (Analogue) | Coupling Partner | Resulting Derivative Class | Significance |

|---|---|---|---|

| 3-Isopropoxyaniline | 5-Chlorosalicylic Acid | Salicylanilide | Core structure in inhibitors of apicomplexan parasites. nih.gov |

| 3-Isopropoxyaniline | 2-(Trifluoromethyl)benzenesulfonyl chloride | Sulfonamide | Derivatives show enhanced target selectivity in kinase inhibitors. |

| 3-Chloro-2-methylaniline | Glycine (with DIC/HOBt) | Peptide/Amide | Demonstrates peptide coupling, a key process in drug development. researchgate.net |

Synthesis of Heterocyclic Derivatives

The aniline core is extensively used to construct heterocyclic rings, which are privileged scaffolds in medicinal chemistry due to their diverse biological activities.

Quinolines: Quinolines are a prominent class of heterocycles synthesized from anilines. The Friedländer annulation, which involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing a reactive methylene (B1212753) group, is a common method. acgpubs.orgorganic-chemistry.org Derivatives of this compound can be envisioned as precursors to highly substituted quinolines, which are investigated as kinase inhibitors and antibacterial agents. tandfonline.comnih.gov For example, 3-isopropoxyaniline is a known reactant in the synthesis of 4-aminoquinoline (B48711) derivatives that act as Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors. growingscience.comtandfonline.com

Pyrazoles and Triazoles: The amino group of anilines can be converted into a hydrazine (B178648) or a diazonium salt, which are key intermediates for synthesizing five-membered heterocycles like pyrazoles and triazoles. echemcom.comorganic-chemistry.orgmdpi.com A closely related isomer, 3-chloro-4-isopropoxyaniline (B1336381), is used to synthesize 1,2,3-triazole derivatives via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). uni-saarland.de This reaction involves diazotization of the aniline, conversion to an azide, and subsequent reaction with a terminal alkyne, demonstrating a powerful method for creating complex structures. uni-saarland.de Pyrazoles, known for a wide range of biological activities, can be formed by condensing arylhydrazines with 1,3-dicarbonyl compounds. echemcom.commdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry provides powerful tools for derivatization, such as palladium-catalyzed cross-coupling reactions. The chloro-substituent on the this compound ring can participate as an electrophile in these reactions.

Suzuki-Miyaura Coupling: This reaction pairs an aryl halide with a boronic acid or ester to form a new carbon-carbon bond. libretexts.orgyonedalabs.com This would allow for the introduction of various aryl or heteroaryl groups at the 3-position of the aniline ring, significantly expanding the structural diversity of the derivatives. nih.govmdpi.com The choice of palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos) is critical for achieving high yields, especially with challenging substrates like chloroarenes. nih.govyonedalabs.com

Buchwald-Hartwig Amination: While this reaction typically forms C-N bonds by coupling an aryl halide with an amine, its principles are central to modern drug discovery. uni-saarland.deambeed.com The development of specialized phosphine (B1218219) ligands allows for the coupling of even complex and sterically hindered partners under relatively mild conditions, a strategy often employed in the synthesis of kinase inhibitors. uni-saarland.de

Structure-Activity Relationship (SAR) Framework for Functionalized Analogues

The systematic derivatization of the this compound core is guided by the need to understand how specific structural changes affect the biological activity of the resulting molecules. This Structure-Activity Relationship (SAR) provides a framework for rational drug design.

The core aniline scaffold serves as the foundation, with each substituent playing a distinct role in the molecule's interaction with biological targets, such as the ATP-binding pocket of a protein kinase.

The Aniline Moiety: The NH group often acts as a crucial hydrogen bond donor, anchoring the inhibitor to the "hinge" region of a kinase. researchgate.net Its position and basicity are critical for potent activity.

The Chloro Substituent: Halogen atoms like chlorine significantly influence the electronic properties of the aromatic ring and can form specific halogen bonds with the target protein. The presence of a chloro group has been shown to enhance target selectivity in some kinase inhibitors. In Drp1 inhibitors, a chloro or bromo atom at the para-position of an attached phenyl ring was found to be essential for inhibitory activity. jst.go.jp

The Isopropoxy Group: This group primarily contributes to the molecule's lipophilicity, which affects its solubility, cell permeability, and hydrophobic interactions within the binding pocket. SAR studies often focus on modifying this group (e.g., changing its size or replacing it with other alkoxy, phenoxy, or difluoromethoxy groups) to optimize binding affinity and improve metabolic stability.

Interactive Table: Summary of SAR Findings for Analogous Compounds

| Structural Feature | Modification | Impact on Activity/Properties | Target/Compound Class | Reference |

|---|---|---|---|---|

| Chloro Group | Presence vs. Absence | Enhances target selectivity. | PfPK6 Kinase Inhibitors | |

| Isopropoxy Group | Modification/Replacement | Modulates binding affinity and metabolic stability. | Antiviral Agents, Kinase Inhibitors | |

| Isopropoxy vs. Phenoxy | Replacement of isopropoxy with phenoxy | May reduce metabolic degradation. | General Anilide Derivatives | |

| Substituents on N-linked Phenyl Ring | Introduction of chloro/bromo groups | Essential for Drp1 inhibitory activity. | Drp1 Inhibitors | jst.go.jp |

| N-Alkyl Group | Increasing size from methyl | Reduces inhibitory potency due to steric hindrance. | Src Kinase Inhibitors | nih.gov |

Design Principles for Targeted Derivative Synthesis

The synthesis of derivatives from this compound is not random but is guided by established principles of medicinal chemistry aimed at developing molecules with a specific, desired effect.

Target-Oriented Synthesis: A primary design principle is the creation of molecules that can potently and selectively inhibit a specific biological target, often a protein kinase implicated in a disease. tandfonline.comresearchgate.netnih.gov The known structure of the target's active site allows for the rational design of inhibitors that fit precisely and form key interactions (e.g., hydrogen bonds, hydrophobic contacts). Computational docking methods are often used to predict these binding interactions and prioritize synthetic targets.

Scaffold-Based Design: The this compound structure acts as a scaffold from which new analogues are built. This involves exploring different functional groups at various positions to probe the chemical space around the core. This can involve "scaffold hopping," where the core itself is modified, or bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties (e.g., replacing an isopropoxy group with a cyclopropyl (B3062369) group) to improve potency or pharmacokinetic properties. epo.org

Modular Synthesis and Privileged Structures: The design process leverages efficient and modular synthetic reactions that allow for the easy assembly of a wide range of derivatives. Palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings are ideal for this, as they enable the combination of different molecular fragments (building blocks) in a predictable manner. nih.govuni-saarland.de Furthermore, the synthesis often targets the creation of "privileged structures"—molecular frameworks like quinolines, pyrazoles, and benzamides that are known to bind to multiple biological targets and frequently appear in successful drugs. acgpubs.orgtandfonline.comorganic-chemistry.org This strategy increases the probability of discovering biologically active compounds.

Applications in Advanced Chemical Synthesis and Material Science

Utilization as a Pharmaceutical Intermediate

The structural motif of substituted anilines is a cornerstone in medicinal chemistry. The presence of an aniline (B41778) group provides a reactive handle for a multitude of chemical transformations, particularly amide bond formation, which is one of the most common linkages in pharmaceutical agents. researchgate.net The chloro and isopropoxy groups of 3-Chloro-2-isopropoxyaniline further modulate the electronic and steric properties of the molecule, influencing its reactivity and the biological activity of its derivatives.

This compound and its isomers are recognized as important intermediates in the development of new therapeutic agents. chembk.compharmacompass.com These anilines serve as starting materials or key intermediates in multi-step syntheses aimed at producing novel compounds for biological screening.

A notable example involves the synthesis of the antipsychotic agent Mazapertine. While this specific synthesis utilizes the related isomer, 2-isopropoxyaniline (B1215334), it demonstrates the role of this class of compounds as precursors. In the synthesis, 2-isopropoxyaniline is formed by the catalytic hydrogenation of 2-isopropoxynitrobenzene. This aniline derivative then undergoes intermolecular ring formation to create a key piperazine (B1678402) intermediate, which is ultimately converted to Mazapertine. wikipedia.org This highlights how isopropoxyanilines are fundamental building blocks in constructing complex, multi-ring systems found in centrally active pharmaceuticals.

The aniline functional group is a versatile anchor for building diverse molecular scaffolds. Through reactions like acylation, sulfonation, and cyclization, this compound can be elaborated into various heterocyclic systems and other complex structures that are known to interact with biological targets. The synthesis of such scaffolds is a critical step in developing new ligands for enzymes and receptors.

Aniline derivatives are frequently used to create molecules that can inhibit enzyme activity, a common strategy in drug development.

Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibitors : In a search for novel anti-inflammatory agents, a series of 4-aminoquinoline (B48711) derivatives were designed and synthesized as inhibitors of RIPK2, a key enzyme in immune signaling pathways. tandfonline.com The synthesis of these inhibitors often involves the coupling of an aniline derivative with a quinoline (B57606) core. One potent inhibitor identified from this research, compound 14 , demonstrated high affinity for RIPK2 with an IC50 value of 5.1 ± 1.6 nM and effectively reduced the secretion of the pro-inflammatory cytokine TNF-α in a cellular assay. tandfonline.com

Urease Inhibitors : In a different study, a series of 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea (B124793) hybrids were synthesized and evaluated as potent urease inhibitors. nih.gov Urease is an enzyme implicated in pathologies such as peptic ulcers and kidney stone formation. The synthetic route to these inhibitors involves the use of the related compound 3-chloro-2-methylaniline. The resulting compounds were highly active, with one derivative exhibiting an IC50 value of 0.0019 ± 0.0011 µM, significantly more potent than the standard inhibitor. nih.gov

| Enzyme Target | Precursor Class | Resulting Compound Class | Notable Activity |

|---|---|---|---|

| Receptor-Interacting Protein Kinase 2 (RIPK2) | Substituted Anilines | 4-Aminoquinoline Derivatives | IC50 = 5.1 ± 1.6 nM (Compound 14) tandfonline.com |

| Urease | 3-chloro-2-methylaniline | Thiourea Hybrids | IC50 = 0.0019 ± 0.0011 µM (Compound 4i) nih.gov |

The development of ligands that bind to specific receptors is fundamental to treating a wide range of diseases. Isopropoxyaniline derivatives have been successfully incorporated into structures that target various receptors.

Dopamine (B1211576) and Serotonin (B10506) Receptors : The previously mentioned antipsychotic agent, Mazapertine, functions as a ligand with high affinity for dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors. wikipedia.org Its synthesis from the 2-isopropoxyaniline isomer underscores the utility of this chemical class in generating ligands for G-protein coupled receptors (GPCRs), a major family of drug targets. wikipedia.org

ORL-1 Receptor Ligands : A novel series of indolin-2-ones featuring a spirocyclic piperidine (B6355638) ring were synthesized and found to bind with high affinity to the opioid-receptor-like 1 (ORL-1) receptor, a target for pain and other neurological conditions. nih.gov The synthesis of these complex spirocyclic structures can involve aniline precursors in the formation of the indolin-2-one core. This research led to the discovery of several selective, high-affinity antagonists for the ORL-1 receptor. nih.gov

Synthesis of Biologically Relevant Scaffolds and Ligands

Role in Agrochemical Development

In addition to pharmaceuticals, substituted anilines are crucial intermediates in the agrochemical industry. They form the backbone of many active ingredients used to protect crops from weeds and insect pests. chemicalbook.comgoogle.com

The specific substitution pattern of chloro-isopropoxy-anilines makes them ideal precursors for certain classes of agrochemicals.

Herbicides : The related isomer, 2,4-Dichloro-5-isopropoxyaniline, is a key intermediate in the production of the herbicide Oxadiazon. chemicalbook.comechemi.comgoogle.com Oxadiazon is used to control a variety of broadleaf weeds and grasses in crops. The synthesis involves converting the aniline into a hydrazine (B178648) derivative, which is then used to construct the final oxadiazole ring system. google.com Another related compound, 3-chloro-2-methylaniline, is an important intermediate for synthesizing quinolinecarboxylic acid herbicides. google.com

Insecticides : The aniline moiety is also found in certain classes of insecticides. For instance, benzoylurea (B1208200) insecticides, such as Novaluron, function as insect growth regulators by inhibiting chitin (B13524) synthesis. nih.gov The synthesis of these complex molecules often relies on aniline-based intermediates to construct the ureide linkage that is essential for their biological activity. nih.gov

| Agrochemical Type | Aniline Intermediate | Final Product Example | Application |

|---|---|---|---|

| Herbicide | 2,4-Dichloro-5-isopropoxyaniline chemicalbook.comechemi.com | Oxadiazon chemicalbook.comechemi.com | Weed control in various crops chemicalbook.com |

| Herbicide | 3-chloro-2-methylaniline google.com | Quinclorac google.com | Weed control in rice fields google.com |

| Insecticide | Aniline-based precursors | Novaluron (a benzoylurea) nih.gov | Insect growth regulator nih.gov |

Synthesis of Agrochemical Active Ingredients

Substituted anilines are a critical class of intermediates in the manufacturing of agrochemicals, particularly herbicides. The specific arrangement of chloro and alkoxy groups on the aniline ring can be a key determinant of a molecule's biological activity. While direct synthesis of a commercial agrochemical using this compound is not prominently documented in public literature, the application of structurally analogous compounds is well-established, highlighting the importance of this chemical scaffold.

For instance, isomers and related compounds serve as crucial precursors for potent herbicides. 2,4-Dichloro-5-isopropoxyaniline is a known intermediate in the synthesis of the herbicide oxadiazon . echemi.com The production pathway for oxadiazon's key intermediate, 2,4-dichloro-5-isopropoxyphenylhydrazine, explicitly starts from 2,4-dichloro-5-isopropoxyaniline. google.com Similarly, 3-chloro-2-methylaniline , which shares the 3-chloro substitution pattern, is a vital raw material for producing quinolinecarboxylic acid herbicides such as quinclorac , used extensively for weed control in rice fields. google.com The general class of chloroanilines is also used broadly as intermediates for various insecticides and agricultural chemicals. nih.gov

These examples underscore the significance of the chloro-alkoxy-aniline framework in developing effective agrochemical active ingredients. The specific structure of this compound makes it a compound of interest for the synthesis of new or existing agricultural products.

| Compound Name | Role | Resulting Agrochemical | Reference |

|---|---|---|---|

| 2,4-Dichloro-5-isopropoxyaniline | Intermediate | Oxadiazon (Herbicide) | echemi.com |

| 3-Chloro-2-methylaniline | Intermediate | Quinclorac (Herbicide) | google.com |

| 3-Chloroaniline (B41212) | Intermediate | Various Insecticides | nih.gov |

Contributions to Material Science and Polymer Chemistry

The unique electronic and reactive properties of this compound make it a valuable component in the fields of material science and polymer chemistry. Its functional groups—the amine, the chloro group, and the isopropoxy ether—provide multiple sites for reaction and impart specific properties to the resulting materials.

Substituted anilines are key monomers in the synthesis of advanced functional polymers, particularly conductive polymers. Polyaniline and its derivatives are studied for their electrical properties, and the introduction of substituents onto the aniline ring is a primary method for tuning these properties and improving processability. epo.org

Patented research into conductive polymer compositions lists various substituted anilines, including 2-isopropoxyaniline and 3-isopropoxyaniline (B150228) , as suitable monomers. epo.org The inclusion of such alkoxy-substituted anilines is intended to enhance dispersibility and modify the electronic characteristics of the final polymer. epo.org Other research on norbornene polymerization also identifies 2-isopropoxy-6-isopropyl aniline as a relevant component in catalyst systems. google.com

Given that both chloro-substituted and isopropoxy-substituted anilines are documented for use in creating specialized polymers, this compound is a logical candidate as a monomer or co-monomer. Its amine group allows for polymerization, while the chloro and isopropoxy groups can be used to fine-tune solubility, thermal stability, and the electronic band gap of the resulting polymer chains.

The applications of this compound extend to the creation of materials with specific electronic and optical functions. It is explicitly identified as a component for creating high-purity functional materials.

Chemical suppliers list This compound hydrochloride under product categories for "Electronic Materials" and "High-Quality Organic Semiconductors," indicating its role as a building block in the organic electronics sector. chemscene.com This aligns with the use of substituted anilines in creating conductive polyaniline-based materials, which are integral to applications such as printed electronic circuits, sensors, and anti-static coatings. epo.org The isopropoxy group can enhance the solubility of the resulting polymers in organic solvents, a crucial factor for solution-based processing of electronic devices.

Application in Dye Chemistry

Aniline and its derivatives are foundational to the synthetic dye industry, serving as the starting point for the vast family of azo dyes. nih.gov Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), are produced through a two-step process: diazotization followed by azo coupling. nih.govunb.ca

In this process, a primary aromatic amine, such as an aniline derivative, is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. nih.gov This reactive diazonium salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound (a coupling component), such as a phenol (B47542) or another aniline, to form the final azo dye. nih.govunb.ca

The specific aniline derivative used as the precursor, known as the diazo component or base, determines the final color and properties of the dye. Research on the synthesis of disperse azo dyes has documented the use of 3-Chloroaniline as a base component. ijirset.com By analogy, this compound, possessing the necessary primary aromatic amine group, is a suitable precursor for creating a unique range of azo dyes. The chloro and isopropoxy substituents would modify the electronic structure of the molecule, influencing the wavelength of maximum absorption (λmax) and therefore the color of the resulting dye, as well as properties like lightfastness and solubility.

| Compound Name | Role in Azo Dye Synthesis | Reference |

|---|---|---|

| 3-Chloroaniline | Base / Diazo Component | ijirset.com |

| Aniline Derivatives (general) | Precursors for Diazonium Salts | nih.govunb.ca |

| m-Isopropyl aniline | Precursor for Dyestuffs | google.com |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic structure and predicting the reactivity of chemical compounds. While specific DFT studies on 3-chloro-2-isopropoxyaniline are not extensively documented in publicly available literature, the principles can be applied to understand its molecular properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules similar to this compound, DFT calculations are employed to determine optimized geometry, harmonic vibrational frequencies, and infrared and Raman intensities. nih.gov Such calculations, often using basis sets like 6-311++G(d,p), provide a detailed picture of the molecule's geometric and electronic properties. nih.gov

For instance, in a study on the related compound 3-chloro-1,2-benzisothiazole, DFT was used to perform Mulliken population analysis, which details the charge distribution across the molecule. nih.gov This type of analysis can identify the most electrophilic and nucleophilic sites, offering insights into the molecule's reactivity. Furthermore, thermodynamic properties such as entropy, heat capacity, and zero-point energy can be calculated, providing a comprehensive thermodynamic profile. nih.gov

Some computational data for the hydrochloride salt of this compound is available, as shown in the table below.

| Property | Value |

| Topological Polar Surface Area (TPSA) | 35.25 Ų |

| LogP | 3.1312 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

| Table 1: Computed properties for this compound hydrochloride. chemscene.com |

The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is a key component of electronic structure analysis. The energies of these frontier orbitals are crucial for predicting a molecule's reactivity and its ability to participate in chemical reactions. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For related molecules, these calculations have shown that charge transfer can occur within the molecule itself. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study intramolecular and intermolecular bonding and interactions among bonds. nih.gov This analysis can provide information about charge delocalization and the stability of the molecule. nih.gov While specific data for this compound is not available, such analyses on analogous compounds provide a framework for understanding its electronic characteristics.

Molecular Modeling and Docking Simulations for Derivatives/Analogues

Molecular modeling and docking simulations are essential computational techniques for drug discovery and development. These methods are used to predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

Derivatives of anilines, including those with chloro and alkoxy substitutions, have been investigated as inhibitors for various enzymes. For example, derivatives of the related compound 4-aminoquinoline (B48711) have been designed and synthesized as inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2), which is involved in immune signaling. tandfonline.com Molecular docking studies of substituted N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives have been conducted to evaluate their potential as inhibitors of Monoamine Oxidase-B (MAO-B), a target for anti-Parkinsonian agents. asiapharmaceutics.info

These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the enzyme. acs.org For example, in the development of inhibitors for glucocerebrosidase, a target for Gaucher disease, various substituted anilines, including 5-chloro-2-isopropoxyaniline, were used to explore structure-activity relationships. nih.gov

Conformational analysis is used to determine the preferred three-dimensional arrangement of a molecule. The rotational barrier of specific functional groups can be critical for biological activity. For instance, DFT calculations have been used to evaluate the rotational barrier of the phenyl group in derivatives of 2-thioxoquinazoline-4-one, where a high rotational barrier was found to be necessary for inhibitory activity against puromycin-sensitive aminopeptidase (B13392206) (PSA). jst.go.jp

The energetic profile of a molecule, including the relative energies of different conformers, can be calculated to understand its flexibility and how it might adapt its shape to fit into a binding site. While specific conformational analyses for this compound are not detailed in the literature, the methodologies applied to similar structures provide a clear path for such investigations.

Analytical Characterization Methods in Research Context

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of 3-Chloro-2-isopropoxyaniline, confirming the connectivity of atoms and the arrangement of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide critical information for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the isopropoxy group protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro, amino, and isopropoxy substituents on the aromatic ring. The aromatic region would likely display three signals corresponding to the three protons on the benzene (B151609) ring. Their multiplicity (splitting pattern) would be governed by spin-spin coupling with adjacent protons. The isopropoxy group would produce two characteristic signals: a septet for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons. The amino (-NH₂) protons would typically appear as a broad singlet.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.2 | Multiplet | ~7-9 |

| Aromatic-H | 6.6 - 6.8 | Multiplet | ~7-9 |

| Aromatic-H | 6.5 - 6.7 | Multiplet | ~7-9 |

| -OCH(CH₃)₂ | 4.4 - 4.6 | Septet | ~6 |

| -NH₂ | 3.5 - 4.5 | Broad Singlet | N/A |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative, indicating the positions of the substituents. The isopropoxy group would be identified by two signals in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NH₂ | 145 - 148 |

| Aromatic C-O | 140 - 143 |

| Aromatic C-Cl | 118 - 122 |

| Aromatic C-H | 115 - 125 |

| Aromatic C-H | 112 - 118 |

| Aromatic C-H | 110 - 115 |

| -O C**H(CH₃)₂ | 70 - 73 |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₁₂ClNO), HRMS can confirm the molecular formula. The analysis, typically using electrospray ionization (ESI), would measure the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine. Naturally occurring chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in two prominent peaks separated by approximately 2 Da, with a relative intensity ratio of about 3:1. This pattern serves as a definitive indicator of the presence of a single chlorine atom in the molecule.

Predicted HRMS Data for this compound

| Ion | Elemental Composition | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₁₃³⁵ClNO⁺ | 186.0680 |

Chromatographic Purity and Composition Analysis

Chromatographic techniques are essential for assessing the purity of this compound and separating it from any starting materials, byproducts, or impurities.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a standard method for purity analysis of aniline (B41778) derivatives. A typical setup would involve a C18 stationary phase column. The mobile phase would likely be a gradient mixture of an aqueous solvent (like water with a small amount of acid, e.g., formic acid or trifluoroacetic acid, to ensure protonation of the amine) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the aniline derivative absorbs UV light. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For a research-grade compound, purity is typically expected to be ≥95%. This method provides a reliable quantitative assessment of the compound's purity.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Methanol |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Catalysis

The synthesis of substituted anilines, including 3-Chloro-2-isopropoxyaniline, has traditionally relied on methods such as the reduction of the corresponding nitroaromatic compounds. For instance, 3-chloroaniline (B41212) is typically produced by the hydrogenation of m-chloronitrobenzene. atamanchemicals.com While effective, these routes can require harsh conditions and may offer limited control over regioselectivity, motivating the search for more advanced and efficient synthetic strategies.

Future research will likely focus on the application of modern catalytic cross-coupling reactions, which promise milder conditions, enhanced functional group tolerance, and greater synthetic flexibility. The development of novel catalysts is central to this endeavor.

Palladium-Catalyzed C-N Coupling: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. researchgate.netuwindsor.ca Future work could adapt these palladium-catalyzed systems for the synthesis of this compound. Research into new phosphine (B1218219) ligands, such as dialkylbiaryl phosphines, continues to produce catalysts that are more active and stable, enabling reactions at lower temperatures and catalyst loadings. nih.govberkeley.edu Applying these advanced catalysts to couple an ammonia (B1221849) equivalent with a precursor like 1,2-dichloro-3-isopropoxybenzene (B2513526) or 2-bromo-1-chloro-3-isopropoxybenzene (B8183547) could provide a direct and high-yielding route to the target molecule. nih.govmit.edu

Copper-Catalyzed Amination: The Chan-Lam coupling reaction, which utilizes more economical copper catalysts, presents another promising avenue. acs.org The development of air-stable and reusable copper catalysts, such as copper(II) salts supported on activated carbon, could lead to more cost-effective and environmentally friendly industrial-scale production of N-arylated compounds. acs.org

Gold-Catalyzed Multicomponent Reactions: For building molecular complexity in a single step, gold-catalyzed domino reactions are an emerging area. rsc.orgresearchgate.net These reactions can assemble substituted anilines from multiple simple starting materials, offering a highly convergent and modular approach. rsc.orgresearchgate.net Research into applying such methodologies could enable the rapid generation of a library of derivatives based on the this compound core.

Table 1: Comparison of Potential Catalytic Systems for Substituted Aniline (B41778) Synthesis

| Catalytic System | Metal Catalyst | Typical Reaction | Advantages | Future Research Focus for this compound |

| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl Halide + Amine | High functional group tolerance, broad substrate scope, well-understood mechanism. researchgate.net | Development of ligands for selective monoarylation and low-temperature coupling. nih.govnih.gov |

| Chan-Lam Coupling | Copper (Cu) | Aryl Boronic Acid + Amine | Lower cost of catalyst, milder reaction conditions. acs.org | Design of reusable and air-stable copper catalysts for industrial applications. acs.org |

| Multicomponent Reaction | Gold (Au) | Alkyne + Alkyne + Amine Component | High atom economy, rapid assembly of complex molecules from simple precursors. rsc.org | Exploration of domino sequences to build the aniline ring and introduce substituents simultaneously. researchgate.net |

| Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Nitroaromatic + Hydrogen Donor | Avoids use of high-pressure hydrogen gas, established industrial method. bohrium.com | Optimization with novel hydrogen donors and non-aerobic conditions for improved safety and yield. bohrium.com |

Expansion of Application Scope in Emerging Technologies

While anilines are established building blocks in pharmaceuticals and agrochemicals, the unique electronic properties conferred by the chloro- and isopropoxy- substituents on the this compound scaffold make it a candidate for applications in emerging high-technology fields.

Organic Electronics and Sensors: Functionalized aniline derivatives are increasingly being investigated for use in organic electronics. researchgate.net Polyaniline (PANI) and its derivatives are conductive polymers with applications in sensors for detecting gases like ammonia. nih.govsci-hub.sersc.org Future research could involve the synthesis and polymerization of this compound to create novel PANI derivatives. The electronic nature of the chloro- (electron-withdrawing) and isopropoxy- (electron-donating) groups could be used to tune the polymer's bandgap and conductivity. Such materials could be incorporated into organic field-effect transistors (OFETs) to create highly sensitive and selective chemical sensors for volatile organic compounds (VOCs). digitellinc.com

Advanced Nanomaterials: The functionalization of carbon-based nanomaterials, such as carbon nanotubes (CNTs), is a burgeoning field for creating materials with tailored properties. researchgate.net Aniline derivatives can be covalently attached to CNTs to modify their electronic characteristics and create specific binding sites for analytes. mit.edu Future work could explore the use of this compound to functionalize CNTs or other nanomaterials. The resulting composites could find use in advanced catalytic systems, energy storage devices, or next-generation electronic components. researchgate.netmdpi.com

Table 2: Potential Applications of this compound in Emerging Technologies

| Technology Area | Potential Application | Role of this compound | Key Research Objective |

| Organic Electronics | Chemical Sensors (e.g., for VOCs) | Monomer for synthesizing functionalized conductive polymers. rsc.orgdigitellinc.com | Tune the polymer's electronic properties for high sensitivity and selectivity towards specific analytes. |

| Materials Science | Functionalized Nanomaterials | Covalent functionalization of carbon nanotubes or other nanomaterials. mit.edu | Create novel composites with enhanced electronic, thermal, or catalytic properties. |

| Medicinal Chemistry | Novel Therapeutics | Core scaffold for kinase inhibitors or other bioactive agents. | Design derivatives with high potency and selectivity for specific biological targets. |

Computational-Aided Design and Discovery of New Derivatives

The process of discovering new molecules with desired properties can be significantly accelerated by using computational methods. For this compound, in silico techniques represent a powerful tool for guiding the synthesis of new derivatives for pharmaceutical or materials science applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. researchgate.netnih.gov For future drug discovery programs, a library of this compound derivatives could be synthesized and tested for a specific biological activity (e.g., enzyme inhibition). The resulting data could be used to build a predictive 3D-QSAR model. nih.govresearchgate.net This model would then allow researchers to predict the activity of virtual, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and reducing wasted effort. nih.gov

Molecular Docking and Pharmacophore Modeling: Molecular docking simulates the interaction between a small molecule and the binding site of a target protein. researchgate.netchemmethod.com This technique can be used to design novel derivatives of this compound that are predicted to have high binding affinity for a specific biological target, such as an enzyme active site. ijpsr.comresearchgate.net By understanding the key interactions (e.g., hydrogen bonds, hydrophobic interactions), chemists can rationally modify the scaffold to improve potency and selectivity. nih.gov

ADMET Profiling: A critical aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. mdpi.com Modern computational tools can predict these properties with increasing accuracy. chemmethod.com Future research on new derivatives of this compound intended for therapeutic use will undoubtedly involve extensive in silico ADMET screening to identify and eliminate candidates with poor pharmacokinetic properties or potential toxicity early in the discovery process. cresset-group.com

Table 3: Computational Approaches for the Design of this compound Derivatives

| Computational Method | Description | Goal in Drug/Materials Discovery |

| 3D-QSAR | Correlates 3D molecular fields (steric, electrostatic) with activity. nih.govresearchgate.net | Predict the activity of new derivatives and guide structural modifications for enhanced potency. |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a target. researchgate.net | Identify key binding interactions and design molecules with improved target affinity and selectivity. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features necessary for biological activity. nih.gov | Screen large virtual libraries to find novel scaffolds that match the activity requirements. |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicity properties. chemmethod.commdpi.com | Prioritize candidates with favorable drug-like properties and flag potential liabilities early. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-2-isopropoxyaniline, and how do reaction conditions influence yield?

- Methodology : Begin with nucleophilic aromatic substitution using 3-chloro-2-nitrophenol as a precursor. React with isopropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) to introduce the isopropoxy group. Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and optimize temperature (80–100°C) to minimize side products like dehalogenation or over-reduction .

- Data Consideration : Compare yields under varying catalyst loads (e.g., 5–10% Pd-C) and reaction times (6–24 hours). Purity is validated via HPLC (C18 column, methanol:water 70:30, λ = 254 nm) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

- Methodology :

- ¹H NMR : Identify the aromatic protons (δ 6.5–7.2 ppm, multiplet splitting due to chloro and isopropoxy substituents) and isopropyl group (δ 1.3 ppm, doublet for CH₃; δ 4.5 ppm, septet for CH).

- ¹³C NMR : Confirm the quaternary carbon bearing chlorine (δ ~140 ppm) and isopropoxy oxygen (δ ~70 ppm).

- IR : Detect N-H stretch (~3400 cm⁻¹), C-Cl (750 cm⁻¹), and C-O-C (1250 cm⁻¹).

Q. What are the key functional group reactivities of this compound under acidic or basic conditions?

- Methodology :

- Acidic Conditions : Protonation of the amine group may occur, altering nucleophilicity. Test stability in HCl (1M) via UV-Vis spectroscopy (monitor absorbance shifts at 280 nm over 24 hours).

- Basic Conditions : Evaluate dehalogenation risk using NaOH (0.1–1M) at 50°C; analyze chloride release via ion chromatography .

Advanced Research Questions

Q. How can contradictory data on the compound’s stability in oxidative environments be resolved?

- Methodology :

- Controlled Oxidation : Expose the compound to H₂O₂ (3–30%) in acetic acid at 25–50°C. Monitor degradation products (e.g., quinones) via LC-MS.

- Kinetic Analysis : Use Arrhenius plots to model degradation rates. Conflicting results may arise from trace metal impurities (e.g., Fe³⁺) accelerating oxidation; employ chelating agents (EDTA) to isolate variables .

Q. What strategies enhance regioselectivity in electrophilic substitution reactions of this compound?

- Methodology :

- Directing Effects : The chloro group is meta-directing, while the isopropoxy group is para-directing. Competing effects require computational modeling (e.g., Fukui indices) to predict dominant sites.

- Experimental Validation : Perform nitration (HNO₃/H₂SO₄) and analyze product ratios via ¹H NMR. For example, nitration at the 4-position (para to isopropoxy) vs. 5-position (meta to chloro) .

Q. How can computational chemistry guide the design of this compound derivatives with improved bioactivity?

- Methodology :

- Docking Studies : Model interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina. Prioritize derivatives with lower binding energies (ΔG < -8 kcal/mol).

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with biological activity. For instance, electron-withdrawing groups at specific positions may enhance binding .

- Synthetic Feasibility : Evaluate proposed derivatives using retrosynthetic analysis (e.g., availability of halogenated precursors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.